molecular formula C15H18ClN B13352166 2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride

2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride

Cat. No.: B13352166
M. Wt: 247.76 g/mol
InChI Key: QPEVXVIHFSWFNS-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)propan-2-amine hydrochloride: 2-(4-phenylbiphenyl-4-yl)propan-2-amine hydrochloride , is a chemical compound with the following properties:

    Chemical Formula: CHN·HCl

    Molecular Weight: 255.75 g/mol

    CAS Number: 1956310-68-1

This compound features a biphenyl moiety attached to a secondary amine group, and it exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes: The synthesis of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine hydrochloride involves several steps. One common synthetic route includes the following:

Industrial Production: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale production.

Chemical Reactions Analysis

Reactions:

Common Reagents and Conditions:

Major Products: The major product is 2-([1,1’-Biphenyl]-4-yl)propan-2-amine hydrochloride itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a pharmacophore or ligand in drug discovery.

    Medicine: Potential therapeutic applications.

    Industry: Used in the synthesis of other compounds

Mechanism of Action

The exact mechanism of action depends on its specific application. It could involve interactions with receptors, enzymes, or cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While 2-([1,1’-Biphenyl]-4-yl)propan-2-amine hydrochloride is unique due to its biphenyl structure, similar compounds include 2-aminobiphenyl and related derivatives.

Properties

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

2-(4-phenylphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,16H2,1-2H3;1H

InChI Key

QPEVXVIHFSWFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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